N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
The compound N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin-5-amine core. Key structural features include:
- A 4-methylphenyl substituent at position 3 of the triazoloquinazoline scaffold.
- A 2-methoxyethyl group attached to the amine at position 4.
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest possible applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-7-9-14(10-8-13)17-19-21-18(20-11-12-25-2)15-5-3-4-6-16(15)24(19)23-22-17/h3-10H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEYJYAVNYFRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Core Construction: The quinazoline core is often constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Coupling Reactions: The triazole and quinazoline intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted triazoloquinazolines depending on the reagents used.
Scientific Research Applications
N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor binding sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with the Triazoloquinazoline Core
a) Substituent Variations at Position 3 and 5
*Estimated based on similar analogs.
Key Observations :
- The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to bulkier aryl-alkyl substituents (e.g., diethoxyphenethyl in ).
- Sulfonyl-containing analogs (e.g., ) may exhibit stronger binding to target proteins due to hydrogen-bonding interactions but could face metabolic challenges.
b) Substituent Position Effects
- 3-Methylphenyl vs.
Analogs with Different Core Structures
a) Triazolopyrimidine Derivatives
- N-(2-Methoxyethyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine : Core: Pyrimidine instead of quinazoline. Substituent: Similar 2-methoxyethyl group.
b) Pyrazolo[1,5-a]pyrimidine Derivatives
Research Findings and Implications
Physicochemical Properties
Biological Activity
N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring fused to a quinazoline moiety. The presence of the methoxyethyl and methylphenyl groups enhances its lipophilicity and may influence its biological activity.
Research indicates that compounds related to triazoloquinazolines exhibit various mechanisms of action:
- Inhibition of Topoisomerase II : Triazoloquinazolines have been shown to act as intercalative inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells by preventing DNA unwinding and replication .
- Anti-inflammatory Activity : Some derivatives demonstrate anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammatory responses .
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following table summarizes the IC50 values for related compounds:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
| VIIa | HepG2 | 3.91 |
| VIIa | HCT-116 | 15.16 |
These results indicate that the compound exhibits significant cytotoxicity against HCT-116 cells compared to HepG2 cells. The variation in sensitivity suggests that structural modifications can significantly impact biological activity.
Case Studies and Research Findings
- Cytotoxicity Studies : A study demonstrated that the substitution pattern on the triazoloquinazoline scaffold affects cytotoxicity. Compounds with larger substituents showed reduced activity due to steric hindrance affecting their ability to intercalate with DNA .
- Topoisomerase Inhibition : Research showed that while some derivatives had strong intercalative properties (e.g., compound 16), they exhibited less inhibition against topoisomerase II compared to other classes of compounds like phthalazinones .
- Anti-inflammatory Effects : In another study focusing on bioisosteric replacements within quinazoline derivatives, significant anti-inflammatory activity was observed in certain compounds that inhibited paw edema development in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
